molecular formula C16H12ClN3O2S B2573972 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 922615-72-3

4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2573972
CAS No.: 922615-72-3
M. Wt: 345.8
InChI Key: KSPFBQYLMDARFW-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide group substituted with a 4-chloro group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the 1,3,4-oxadiazole ring through the cyclization of an amidoxime with an appropriate carboxylic acid derivative . The reaction conditions often involve the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the chloro group could yield various substituted benzamides.

Scientific Research Applications

4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the chloro and methylsulfanyl groups may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which is not commonly found in similar compounds. This ring structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)15-19-20-16(22-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFBQYLMDARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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